molecular formula C19H20FNO B1359469 2-Fluoro-4'-piperidinomethyl benzophenone CAS No. 898775-29-6

2-Fluoro-4'-piperidinomethyl benzophenone

Cat. No. B1359469
M. Wt: 297.4 g/mol
InChI Key: KPSZNZQNDRJODV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis of Novel Antiproliferative Agents

The synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives has been explored, with a focus on their potential as antiproliferative agents. These compounds were synthesized using different substituted aromatic/heterocyclic acid chlorides and were characterized by various spectroscopic methods. The antiproliferative activity was evaluated against several human carcinoma cells, with some derivatives showing potent activity .

Labelling of Neuroleptic Butyrophenones

A novel neuroleptic agent, 2′amino-4′-fluoro-4-[4-hydroxy-4-(3-trifluoromethylphenyl)piperidino]butyrophenone, was synthesized and labelled with carbon-14 for metabolic studies. The synthesis involved multiple steps, including a Friedel-Crafts reaction, ring-opening, ketalization, condensation, and debenzylation, resulting in a radiochemical yield of 13% .

Structural Exploration of Bioactive Heterocycles

A bioactive heterocycle featuring a 6-fluorobenzo[d]isoxazol-3-yl piperidinyl morpholino methanone structure was synthesized and its structure confirmed by X-ray diffraction. The compound exhibited antiproliferative activity and was characterized by IR, 1H NMR, and LC-MS spectra. The molecular structure was found to be stabilized by inter and intra-molecular hydrogen bonds, with the piperidine and morpholine rings adopting a chair conformation .

Anti-inflammatory and Antimicrobial Derivatives

A series of novel derivatives of 6-fluoro-3-[3-(4-fluorophenyl)-1-isopropyl indol-2-yl) allyl] piperidine-4-benzisoxazoles were synthesized and characterized. These compounds were obtained in excellent yield and screened for anti-inflammatory and antimicrobial activity, indicating their potential as biologically potent compounds .

Synthesis of Butyrophenone Derivatives

A new synthesis method for 2'-amino-4'-fluorobutyrophenone derivatives was described, utilizing a selective ortho-amination of 2', 4'-difluoro-4-[4-hydroxy-4-(α, α, α-trifluoro-m-tolyl) piperidino] butyrophenone. The effects of solvents and temperature on the selectivity of this reaction were investigated .

Synthesis of Benzoxazinone Derivatives

The synthesis of 4-alkoxy-4-methyl- and 4-alkoxy-4-fluoromethyl-1,3-benzoxazinones was achieved through the cyclization of 2-hydroxyacetophenone hydrazones. The resulting compounds were further modified to produce 4-alkoxy-4-methyl-1,3-benzoxazinones and 4-fluoromethyl-4-methoxy-1,3-benzoxazinones using alcohols and F-TEDA-BF4 .

Scientific Research Applications

Polymer Synthesis and Properties

  • High molecular weight poly(2,5-benzophenone) derivatives, synthesized using nickel-catalyzed coupling polymerization of dichloro-4′-substituted benzophenones, exhibit organosolubility, non-crystallinity, and high thermal stability. Sulfonation introduces sulfonic acid moieties for ion exchange capacities and proton conductivity in potential proton exchange membranes (Ghassemi & Mcgrath, 2004).

Medicinal Chemistry and Alzheimer’s Disease Research

  • Benzophenone derivatives show potential in Alzheimer’s disease research due to their histamine H3 receptor affinity and cholinesterase inhibitory potency, suggesting a strategy for multitarget-directed ligands in Alzheimer's treatment (Godyń et al., 2022).

Anti-Inflammatory and Antiproliferative Activities

  • Novel benzophenone and piperidine nucleus derivatives demonstrate significant anti-inflammatory activity, offering insights into potential new anti-inflammatory compounds (Vinaya et al., 2009).
  • Benzophenones with pyridine analogues exhibit antiproliferative activity against cancer cells, indicating potential applications in cancer therapy (Al‐Ghorbani et al., 2016).

Positron Emission Tomography (PET) Imaging

  • 2-Fluoronopamorphine, a precursor synthesized from benzophenone imine, is used in developing PET imaging agents, highlighting its role in neurological imaging and research (Søndergaard et al., 2005).

Alzheimer’s Disease and Multipotent Agents

  • Fluorinated benzophenone derivatives serve as multipotent agents against Alzheimer's disease, targeting β-secretase and acetylcholinesterase, and countering intracellular ROS formation (Belluti et al., 2014).

Comparative Imaging in Molecular Medicine

  • Benzophenone-based labeling compounds are synthesized for comparative imaging studies using PET and SPECT, illustrating their utility in biomedical imaging and diagnostics (Li et al., 2003).

Photosensitizing Properties and Photoprotection

  • Benzophenone and its derivatives exhibit photosensitizing properties, useful in understanding phototoxic behavior and potential applications in photoprotection (Placzek et al., 2013).

Organometallic Chemistry

  • Benzophenone derivatives are involved in the study of organometallic chemistry, illustrating the CH activation of aromatic ketones, which has implications in catalysis and material science (Esteruelas et al., 2003).

Antimicrobial Activity

  • Fluorinated benzothiazolo imidazole compounds derived from benzophenone demonstrate antimycobacterial activity, suggesting applications in antimicrobial drug development (Sathe et al., 2011).

Serotonin Receptor Antagonists

  • Benzophenone derivatives are synthesized as antagonists for serotonin receptors, contributing to research in neuropharmacology and the development of treatments for psychiatric disorders (Brea et al., 2002).

Spectroscopic Studies and Antimicrobial Screening

  • Benzophenone imines show promising antimicrobial activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Khosa et al., 2015).

Cancer Research and Angiogenesis

  • Novel benzophenone analogs demonstrate significant tumor growth inhibition, providing insights into anti-cancer drug development, particularly in targeting angiogenesis and apoptosis (Mohammed & Khanum, 2018).

Allergic Contact Dermatitis Research

  • Benzophenone derivatives, due to their widespread use in sunscreens and cosmetics, are studied in the context of allergic contact dermatitis, contributing to dermatological safety and allergy research (Caruana et al., 2011).

Material Science

  • Benzophenone-derivatives are used in synthesizing ferrimagnetic chains embedded in hybrid materials, displaying single-chain magnet behavior, which has implications in material science and magnetic material research (Hu et al., 2009).

Proton Exchange Membranes

  • Multiblock copolymers of sulfonated poly(4'-phenyl-2,5-benzophenone) and poly(arylene ether sulfone) are developed for proton exchange membranes, demonstrating the utility of benzophenone derivatives in polymer chemistry and energy applications (Ghassemi et al., 2004).

Antiproliferative Agents in Cancer Research

  • Novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives exhibit potent antiproliferative activity against various carcinoma cells, underscoring their potential in cancer therapy (Prasad et al., 2009).

Benzophenone Photophore Applications

  • Benzophenone photophores are used in biological chemistry and material science for covalent attachment processes, aiding in ligand-protein interaction mapping and bioconjugation (Dormán et al., 2016).

Molecular Interactions with Human Serum Albumin

  • The interaction of benzophenone UV filters with human serum albumin is studied using spectroscopic techniques and molecular modeling, contributing to our understanding of their potential toxic effects (Zhang et al., 2013).

Radiopharmaceutical Synthesis

  • Improved synthesis methods for n.c.a. 4-[18F]fluorophenol are developed for preparing 18F-labeled alkylarylethers, demonstrating applications in radiopharmaceutical chemistry (Ludwig et al., 2002).

properties

IUPAC Name

(2-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO/c20-18-7-3-2-6-17(18)19(22)16-10-8-15(9-11-16)14-21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSZNZQNDRJODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642702
Record name (2-Fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4'-piperidinomethyl benzophenone

CAS RN

898775-29-6
Record name Methanone, (2-fluorophenyl)[4-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4'-piperidinomethyl benzophenone
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4'-piperidinomethyl benzophenone
Reactant of Route 3
Reactant of Route 3
2-Fluoro-4'-piperidinomethyl benzophenone
Reactant of Route 4
Reactant of Route 4
2-Fluoro-4'-piperidinomethyl benzophenone
Reactant of Route 5
Reactant of Route 5
2-Fluoro-4'-piperidinomethyl benzophenone
Reactant of Route 6
Reactant of Route 6
2-Fluoro-4'-piperidinomethyl benzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.